HYOSCYAMINE HYDROBROMIDE

Übersicht

Beschreibung

It is a secondary metabolite found in certain plants of the family Solanaceae, including henbane, mandrake, angel’s trumpets, jimsonweed, and Atropa belladonna (deadly nightshade) . This compound is known for its anticholinergic properties and has been used in various medical applications.

Wissenschaftliche Forschungsanwendungen

Hyoscyamine hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical research.

Biology: Studied for its effects on biological systems and its role as a plant toxin.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Hyoscyamine Hydrobromide, also known as Daturine Hydrobromide, is a tropane alkaloid and the levo-isomer of atropine . It is commonly extracted from plants in the Solanaceae or nightshade family .

Target of Action

Hyoscyamine primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract .

Mode of Action

Hyoscyamine works by inhibiting the action of acetylcholine , the main neurotransmitter of the parasympathetic nervous system . It decreases the motility of the gastrointestinal (GI) tract and reduces the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

Hyoscyamine affects the cholinergic pathways by competitively inhibiting the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities.

Pharmacokinetics

Hyoscyamine is completely absorbed from the GI tract following oral or sublingual administration . It has a short duration of action and may need to be given multiple times per day .

Result of Action

The molecular and cellular effects of Hyoscyamine’s action include a decrease in the motility of the GI tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . This results in the relief of various symptoms associated with functional gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

Biochemische Analyse

Biochemical Properties

Hyoscyamine Hydrobromide competitively and non-selectively antagonizes muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . It interacts with these biomolecules and inhibits the action of acetylcholine, a neurotransmitter, at these sites .

Cellular Effects

This compound influences cell function by reducing the motility of the gastrointestinal (GI) tract and reducing the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . It also relaxes the muscles in the walls of the stomach .

Molecular Mechanism

The molecular mechanism of this compound involves binding to muscarinic acetylcholine receptors, blocking their effect . This leads to a range of effects including reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia .

Temporal Effects in Laboratory Settings

The effects of this compound can persist for up to 24 hours or longer after administration . This is because, after removal of the patch, hyoscyamine in the skin continues to enter the bloodstream .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, the electroencephalogram of the conscious cat remained unaffected by 5 and 10 mg/kg of this compound given intraperitoneally, whereas the levo form in doses from 1 to 4 mg/kg by the same route gave similar effects to atropine .

Metabolic Pathways

This compound is largely unmetabolized, however, a small amount is hydrolyzed into tropine and tropic acid . This indicates that it is involved in metabolic pathways that interact with these enzymes or cofactors .

Transport and Distribution

This compound is readily available in the community as an over-the-counter medication for nausea and vomiting

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hyoscyamine hydrobromide can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated hyoscyamine is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources followed by purification and conversion to the hydrobromide salt. The process typically includes steps such as maceration, filtration, solvent extraction, and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Hyoscyamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Scopolamine: A related compound used for its antimuscarinic effects.

Hyoscine: Similar in structure and function to Hyoscyamine hydrobromide.

Uniqueness

This compound is unique due to its specific combination of pharmacological effects and its natural occurrence in certain plants. Its ability to block acetylcholine at muscarinic receptors makes it particularly useful in treating a variety of medical conditions .

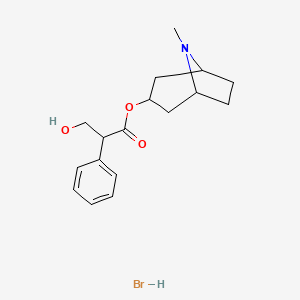

Eigenschaften

CAS-Nummer |

306-03-6 |

|---|---|

Molekularformel |

C17H24BrNO3 |

Molekulargewicht |

370.3 g/mol |

IUPAC-Name |

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1 |

InChI-Schlüssel |

VZDNSFSBCMCXSK-ZPQOTBKHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Isomerische SMILES |

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Aussehen |

Solid powder |

Key on ui other cas no. |

306-03-6 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

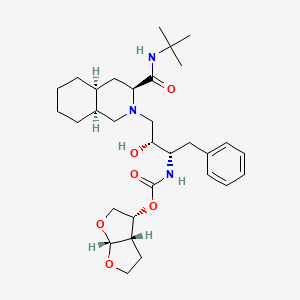

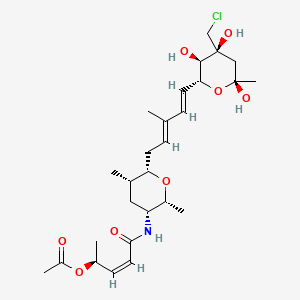

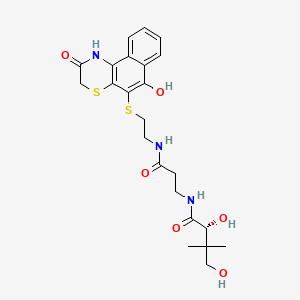

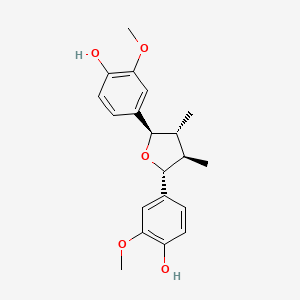

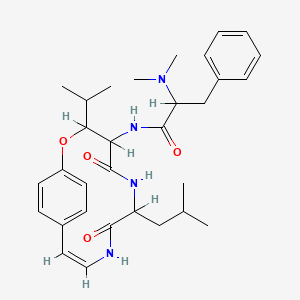

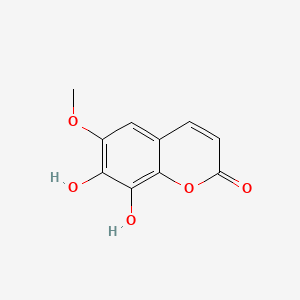

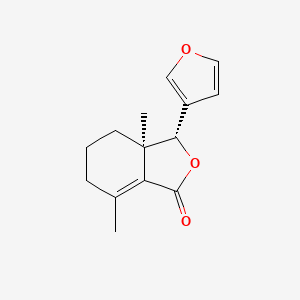

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)